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Compound of Interest

Compound Name: Des-ethyl-carafiban

Cat. No.: B15609023 Get Quote

Compound Profile: Des-ethyl-carafiban
Initial Search and Clarification:

Initial investigations into "Des-ethyl-carafiban" in the context of kappa-opioid receptor activity

have revealed a critical clarification. The compound, identified in chemical and pharmaceutical

databases, is not an opioid receptor modulator. Instead, Des-ethyl-carafiban (also referred to

as Compound 44) is classified as a fibrinogen receptor antagonist.[1][2][3] Its primary

mechanism of action involves the inhibition of platelet aggregation, suggesting its potential

therapeutic application in thrombotic diseases.[1][2]

This finding indicates a fundamental discrepancy with the requested topic of "Des-ethyl-
carafiban administration in animal models" for opioid research. Therefore, creating detailed

application notes and protocols for this compound within the framework of kappa-opioid

receptor studies is not applicable.

The following sections provide information on a representative and well-studied kappa-opioid

receptor (KOR) agonist, U50,488H, as an alternative for researchers interested in this area of

drug development. The data and protocols presented are based on established literature for

U50,488H and are intended to serve as a comprehensive guide for preclinical studies involving

KOR agonists.
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Application Notes and Protocols for U50,488H (a
representative KOR Agonist)
Introduction
U50,488H is a selective kappa-opioid receptor (KOR) agonist widely used in preclinical

research to investigate the physiological and behavioral effects of KOR activation. Activation of

KORs is associated with a range of effects, including analgesia, diuresis, and modulation of

mood and reward pathways.[1] However, KOR activation can also lead to undesirable side

effects such as dysphoria, aversion, and sedation, which have limited the clinical development

of KOR agonists.[1] Understanding the preclinical pharmacology of KOR agonists like

U50,488H is crucial for the development of novel therapeutics targeting this receptor for

conditions such as pain, pruritus, and substance use disorders.

Quantitative Data Summary
The following tables summarize key quantitative data for U50,488H from in vitro and in vivo

studies.

Table 1: In Vitro Receptor Binding and Functional Activity of U50,488H

Parameter Receptor Value Species Notes

Binding Affinity

(Ki)
Kappa (KOR) ~1-5 nM Rodent, Human

High affinity and

selectivity for

KOR.

Mu (MOR) >1000 nM Rodent, Human
Low affinity for

MOR.

Delta (DOR) >1000 nM Rodent, Human
Low affinity for

DOR.

Functional

Activity (EC50)

[35S]GTPγS

Binding
~10-50 nM Rodent

Potent agonist

activity at KOR.

Table 2: In Vivo Potency of U50,488H in Animal Models
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Assay Species
Route of
Administration

ED50 (mg/kg) Effect

Tail-Flick Test Mouse
Subcutaneous

(s.c.)
~1-5 Antinociception

Hot Plate Test Rat
Intraperitoneal

(i.p.)
~2-10 Antinociception

Conditioned

Place Aversion
Rat

Intraperitoneal

(i.p.)
~5-20

Aversive

properties

Diuresis Rat
Subcutaneous

(s.c.)
~1-5

Increased urine

output

Experimental Protocols
3.1. In Vivo Antinociception: Tail-Flick Test
This protocol describes the assessment of the analgesic effects of U50,488H in mice using the

tail-flick test.

Materials:

U50,488H hydrochloride

Sterile saline (0.9% NaCl)

Tail-flick analgesia meter

Male CD-1 mice (20-25 g)

Procedure:

Drug Preparation: Dissolve U50,488H in sterile saline to the desired concentrations (e.g.,

0.1, 0.3, 1, 3, 10 mg/mL).

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the

experiment.
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Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a

beam of radiant heat on the ventral surface of the tail. The latency to withdraw the tail is

recorded. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

Drug Administration: Administer U50,488H or vehicle (saline) via subcutaneous (s.c.)

injection at a volume of 10 mL/kg.

Post-Treatment Latency: Measure the tail-flick latency at various time points after injection

(e.g., 15, 30, 60, and 120 minutes).

Data Analysis: Convert the latency data to the percentage of maximum possible effect (%

MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time -

Baseline latency)] x 100. Calculate the ED50 value from the dose-response curve.

3.2. Behavioral Effects: Conditioned Place Aversion (CPA)
This protocol outlines the procedure for assessing the aversive effects of U50,488H in rats

using a conditioned place aversion paradigm.

Materials:

U50,488H hydrochloride

Sterile saline (0.9% NaCl)

Conditioned place preference apparatus (a box with two distinct compartments)

Male Sprague-Dawley rats (250-300 g)

Procedure:

Apparatus Habituation: Allow rats to freely explore both compartments of the apparatus for a

15-minute session to minimize novelty-induced stress.

Pre-Conditioning Test: On the following day, record the time each rat spends in each

compartment for 15 minutes to establish baseline preference.

Conditioning Phase (4 days):
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Day 1 (Drug Pairing): Inject the rat with U50,488H (e.g., 10 mg/kg, i.p.) and confine it to

the initially non-preferred compartment for 30 minutes.

Day 2 (Vehicle Pairing): Inject the rat with saline and confine it to the initially preferred

compartment for 30 minutes.

Repeat this alternating pairing for two more days.

Post-Conditioning Test: The day after the last conditioning session, allow the rat to freely

explore both compartments for 15 minutes, and record the time spent in each.

Data Analysis: A significant decrease in the time spent in the drug-paired compartment

during the post-conditioning test compared to the pre-conditioning test indicates conditioned

place aversion.

Signaling Pathways and Experimental Workflows
4.1. KOR-Mediated Signaling Pathway
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Caption: KOR signaling cascade initiated by an agonist like U50,488H.

4.2. Experimental Workflow for In Vivo Behavioral Assessment
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Caption: General workflow for assessing the behavioral effects of U50,488H.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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